molecular formula C15H22N2O2 B13919000 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine

1-N-Boc-(3R)-3-(phenylamino)pyrrolidine

Cat. No.: B13919000
M. Wt: 262.35 g/mol
InChI Key: NACSSYAFISGJHD-CYBMUJFWSA-N
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Description

1-N-Boc-(3R)-3-(phenylamino)pyrrolidine is a compound widely used in organic synthesis and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenylamino group and a tert-butoxycarbonyl (Boc) protecting group. The compound’s unique structure makes it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an aryl halide with an amine . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide.

Industrial Production Methods

In industrial settings, the synthesis of 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine can be scaled up using continuous flow reactors. This approach enhances efficiency and productivity by allowing for continuous processing and easier separation of products . Solid acid catalysts, such as H-BEA zeolite, are often used to facilitate the deprotection of the Boc group under mild conditions .

Chemical Reactions Analysis

Types of Reactions

1-N-Boc-(3R)-3-(phenylamino)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-N-Boc-(3R)-3-(phenylamino)pyrrolidine involves its ability to participate in various chemical reactions due to the presence of the phenylamino and Boc groups. The phenylamino group can act as a nucleophile, while the Boc group provides protection to the amine during synthetic transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl (3R)-3-anilinopyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-13(11-17)16-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m1/s1

InChI Key

NACSSYAFISGJHD-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2

Origin of Product

United States

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